N,N-Diglycidyl-4-glycidyloxyaniline

Descripción

The exact mass of the compound 4-(Diglycidylamino)phenyl glycidyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-3-12(17-9-15-10-20-15)4-2-11(1)16(5-13-7-18-13)6-14-8-19-14/h1-4,13-15H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIPJALLQVEEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)OCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31305-88-1 | |

| Record name | Triglycidyl-p-aminophenol homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31305-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8027585 | |

| Record name | 4-(Diglycidylamino)phenyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Oxiranemethanamine, N-[4-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Diglycidylamino)phenyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19955 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5026-74-4 | |

| Record name | N,N,O-Triglycidyl-p-aminophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5026-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TK 12759 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxiranemethanamine, N-[4-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Diglycidylamino)phenyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-GLYCIDOXY-N,N-DIGLYCIDYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK8Z40U76H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

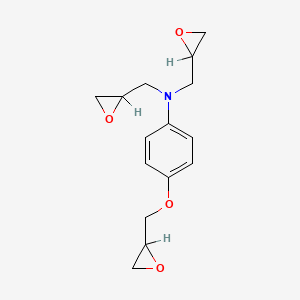

N,N-Diglycidyl-4-glycidyloxyaniline chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

N,N-Diglycidyl-4-glycidyloxyaniline is a trifunctional epoxy resin that is gaining significant attention across various high-performance applications, from advanced materials to the biomedical field. Its unique chemical structure, characterized by three reactive epoxy groups, imparts exceptional properties to cured materials, including high crosslink density, superior thermal stability, and excellent mechanical strength. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and curing of this compound, with a focus on experimental details and potential applications in drug delivery.

Chemical Structure and Identification

This compound, also known by its synonyms Triglycidyl-p-aminophenol (TGAP) and p-(Diglycidylamino)phenyl glycidyl ether, is an aromatic epoxy monomer. The molecule consists of a central aniline ring substituted with two glycidyl groups on the nitrogen atom and one glycidyloxy group at the para position.

Systematic IUPAC Name: 4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5026-74-4 | [1] |

| Molecular Formula | C₁₅H₁₉NO₄ | |

| Molecular Weight | 277.32 g/mol | |

| Appearance | Amber viscous liquid | |

| Density | 1.22 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.567 (lit.) | [1] |

| Boiling Point | >200 °C (decomposes) | |

| Flash Point | 113 °C (closed cup) | |

| Purity | ≥90% | [2] |

| Epoxide Equivalent Weight | 92-98 g/eq |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of p-aminophenol with an excess of epichlorohydrin. A detailed experimental protocol based on a patented method is outlined below.[3]

Materials:

-

p-Aminophenol

-

Epichlorohydrin

-

Ethanol (or other alcohol solvent)

-

50% (w/w) Sodium hydroxide aqueous solution

-

Toluene

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge epichlorohydrin and the alcohol solvent. The molar ratio of p-aminophenol to epichlorohydrin should be in the range of 1:9 to 1:15.[3]

-

Heat the mixture to a temperature between 25-55 °C.

-

Add p-aminophenol to the mixture in batches over a period of 2-3 hours while maintaining the temperature.[3]

-

After the addition is complete, maintain the reaction mixture at 45-55 °C for 3-5 hours for the insulation period.[3]

-

Subsequently, add a 50% aqueous solution of sodium hydroxide dropwise in three portions. The total molar ratio of sodium hydroxide to p-aminophenol should be 4:1.[3]

-

Maintain the reaction temperature at 50-60 °C for 3 hours after the addition of sodium hydroxide.[3]

-

After the reaction, distill off the excess epichlorohydrin and alcohol solvent under reduced pressure. The recovered epichlorohydrin can be recycled.

-

The remaining crude product is then extracted with toluene.

-

The toluene extract is washed with water to remove any remaining salts and impurities.

-

Finally, toluene is removed by distillation under reduced pressure (e.g., 120 °C / 700 mmHg) to yield the final product, this compound, as a yellowish-brown viscous liquid.[3]

Caption: Workflow for the synthesis of this compound.

Curing of this compound with Aromatic Amines

Aromatic amines, such as 4,4'-diaminodiphenylsulfone (DDS), are common curing agents for high-performance epoxy resins like this compound. The curing process involves the reaction of the amine groups with the epoxy groups, leading to a highly crosslinked network.

Materials:

-

This compound

-

4,4'-Diaminodiphenylsulfone (DDS)

Procedure:

-

Preheat the this compound resin to reduce its viscosity for easier mixing.

-

Calculate the stoichiometric amount of the DDS curing agent required. The stoichiometry is based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxide equivalent weight (EEW) of the resin.

-

Thoroughly mix the preheated resin with the calculated amount of DDS until a homogeneous mixture is obtained.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Pour the mixture into a preheated mold.

-

Cure the resin in an oven following a specific curing schedule. A typical curing schedule might involve an initial cure at a lower temperature (e.g., 120-150 °C) for a few hours, followed by a post-curing step at a higher temperature (e.g., 180-220 °C) to ensure complete reaction and development of optimal properties. The exact temperatures and times will depend on the specific application and desired properties.[4][5]

References

- 1. N,N-二缩水甘油基-4-缩水甘油氧代苯胺 | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 250 g, CAS No. 5026-74-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 3. CN101139327B - Preparation method of aminophenol triglycidyl compound - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Diglycidyl-4-glycidyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-Diglycidyl-4-glycidyloxyaniline, a trifunctional epoxy resin precursor with significant applications in advanced materials and potentially in drug delivery systems. This document details the synthetic pathway, experimental protocols for characterization, and key physical and chemical properties.

Introduction

This compound, also known as triglycidyl-p-aminophenol (TGAP), is a versatile chemical compound valued for its trifunctionality, which allows for the formation of highly cross-linked and robust polymer networks. Its molecular structure, featuring three reactive epoxy groups attached to a central aminophenol core, imparts excellent thermal stability and mechanical strength to cured epoxy resins. These properties make it a critical component in high-performance materials utilized in the aerospace, automotive, and electronics industries.[1][2] Beyond its use in materials science, its biocompatibility and ability to form stable hydrogels are being explored for potential applications in biomedical fields, including drug delivery systems.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of p-aminophenol with an excess of epichlorohydrin, followed by dehydrochlorination with a strong base, such as sodium hydroxide.[4]

Synthesis Pathway

The synthesis proceeds in two main stages:

-

Addition Reaction: The amino and hydroxyl groups of p-aminophenol react with epichlorohydrin to form a chlorohydrin intermediate.

-

Dehydrochlorination (Epoxidation): The chlorohydrin intermediate is treated with a base to eliminate hydrogen chloride, resulting in the formation of the three glycidyl ether and glycidyl amine groups.

dot

Caption: Synthesis pathway of this compound.

Experimental Protocol for Synthesis

This protocol is adapted from a patented method for the preparation of aminophenol triglycidyl compounds.[4]

Materials:

-

p-Aminophenol

-

Epichlorohydrin

-

Ethanol (or other suitable alcohol solvent)

-

50% (w/w) aqueous sodium hydroxide solution

-

Toluene

-

Deionized water

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a mixture of epichlorohydrin and an alcohol solvent. The molar ratio of p-aminophenol to epichlorohydrin should be in the range of 1:9 to 1:15.

-

Addition of p-Aminophenol: Heat the epichlorohydrin-solvent mixture to a temperature between 25°C and 55°C. Add the p-aminophenol to the mixture in batches over a period of 2 to 3 hours while maintaining the temperature.

-

First Reaction Stage (Addition): After the complete addition of p-aminophenol, maintain the reaction mixture at a temperature between 45°C and 55°C for 3 to 5 hours to ensure the completion of the addition reaction.

-

Dehydrochlorination: Cool the reaction mixture to 50-60°C. Add a 50% aqueous solution of sodium hydroxide dropwise over a period of time. The molar ratio of sodium hydroxide to the initial amount of p-aminophenol should be approximately 4:1. The addition is typically performed in three portions.

-

Second Reaction Stage (Epoxidation): After the addition of sodium hydroxide, maintain the reaction mixture at 50-60°C for 3 hours to complete the epoxidation reaction.

-

Solvent Removal: Distill off the excess epichlorohydrin and alcohol solvent under reduced pressure. The recovered epichlorohydrin can be recycled.

-

Extraction and Washing: To the residue in the reactor, add toluene to extract the product. Wash the toluene extract three times with water to remove any remaining salts and impurities.

-

Final Product Isolation: Evaporate the toluene from the washed extract to obtain the final product, this compound, as a yellowish-brown, viscous liquid. The reported yield for this method is typically between 95% and 98%.[4]

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its chemical structure, purity, and physical properties. The following sections detail the experimental protocols and expected results for various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 5026-74-4 | |

| Molecular Formula | C₁₅H₁₉NO₄ | |

| Molecular Weight | 277.32 g/mol | |

| Appearance | Yellowish-brown viscous liquid | [4] |

| Density | 1.22 g/mL at 25°C | |

| Refractive Index | n20/D 1.567 | |

| Boiling Point | 461.6 °C | [5] |

| Flash Point | 113 °C | [5] |

| Storage Temperature | 2-8°C |

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: A typical ¹H NMR experiment involves a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

¹³C NMR Parameters: A standard ¹³C NMR experiment with proton decoupling is used. To obtain quantitative data, an inverse-gated decoupling sequence can be employed to suppress the Nuclear Overhauser Effect (NOE).[6]

Expected Spectral Data:

The ¹H and ¹³C NMR spectra will show characteristic signals for the aromatic protons, the protons and carbons of the glycidyl groups, and the methylene groups attached to the nitrogen and oxygen atoms. The integration of the proton signals and the chemical shifts of the carbon signals will be consistent with the proposed structure.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The analysis can be performed on the neat liquid sample using an Attenuated Total Reflectance (ATR) accessory or by placing a thin film of the liquid between two potassium bromide (KBr) plates.[1]

-

Instrumentation: Record the FTIR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretching of the epoxy ring |

| ~2920, 2850 | Asymmetric and symmetric C-H stretching of methylene groups |

| ~1600, 1510 | C=C stretching of the aromatic ring |

| ~1240 | Asymmetric C-O-C stretching of the ether linkage |

| ~915 | Asymmetric stretching of the epoxy ring |

| ~830 | Out-of-plane C-H bending of the para-substituted aromatic ring |

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm the structure.

Experimental Protocol:

-

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is suitable for volatile compounds and provides detailed fragmentation, while ESI is a softer ionization technique that often yields a prominent molecular ion peak.[7]

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Mass Spectrum:

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (277.32 g/mol ). The fragmentation pattern will exhibit characteristic losses of glycidyl groups and other fragments consistent with the molecular structure.

Thermal Analysis

Thermal analysis techniques are crucial for evaluating the thermal stability and curing behavior of this compound, which are critical properties for its application in high-performance materials.[2]

DSC is used to determine the thermal transitions of the material, such as the glass transition temperature (Tg) of the cured resin and the heat of curing.[2]

Experimental Protocol:

-

Sample Preparation: A small amount of the uncured resin (typically 5-10 mg) is placed in an aluminum DSC pan.

-

Instrumentation: The analysis is performed using a DSC instrument.

-

Conditions: A typical non-isothermal scan is performed by heating the sample at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).[8]

Expected Thermogram:

The DSC thermogram of the uncured resin will show an exothermic peak corresponding to the curing reaction. The area under this peak can be used to calculate the heat of curing. For the cured material, the DSC thermogram will show a step change in the baseline, which corresponds to the glass transition temperature (Tg).

TGA is used to evaluate the thermal stability and decomposition profile of the material.

Experimental Protocol:

-

Sample Preparation: A small amount of the cured resin (typically 10-20 mg) is placed in a TGA pan.[9]

-

Instrumentation: The analysis is performed using a TGA instrument.

-

Conditions: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.[8]

Expected TGA Curve:

The TGA curve will show the weight loss of the material as a function of temperature. The onset temperature of decomposition and the temperature at which maximum weight loss occurs provide information about the thermal stability of the material. The residual weight at the end of the experiment indicates the char yield.

Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

dot

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocols and expected data serve as a valuable resource for researchers and scientists working with this important epoxy resin precursor. The comprehensive characterization of this compound is crucial for ensuring its quality and performance in various applications, from high-tech materials to potential biomedical uses. The methodologies outlined herein will facilitate the reliable synthesis and thorough analysis of this compound, enabling further research and development in its diverse fields of application.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. This compound | 5026-74-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101139327B - Preparation method of aminophenol triglycidyl compound - Google Patents [patents.google.com]

- 5. This compound | 5026-74-4 | FD141816 [biosynth.com]

- 6. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mazams.weebly.com [mazams.weebly.com]

- 8. uvadoc.uva.es [uvadoc.uva.es]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Guide: Physicochemical Properties of N-Cbz-L-aspartic Acid (CAS 5026-74-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-L-aspartic acid, commonly abbreviated as N-Cbz-L-aspartic acid or Z-L-Asp-OH, is a pivotal molecule in the field of peptide chemistry and drug development. With the Chemical Abstracts Service (CAS) registry number 1152-61-0 , this compound is an N-protected derivative of the naturally occurring amino acid, L-aspartic acid. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amino functionality, preventing unwanted side reactions during peptide synthesis and enabling the controlled, sequential addition of amino acids to a growing peptide chain. This technical guide provides an in-depth overview of the core physicochemical properties of N-Cbz-L-aspartic acid, along with detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

The fundamental physicochemical characteristics of N-Cbz-L-aspartic acid are summarized in the tables below. These properties are essential for its handling, characterization, and application in synthetic and analytical procedures.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 1152-61-0 | [1] |

| Molecular Formula | C₁₂H₁₃NO₆ | [1][2] |

| Molecular Weight | 267.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 117-122 °C | [3] |

| Specific Optical Rotation ([α]²⁰/D) | +9.0° to +10.0° (c=7, in acetic acid) | [3] |

Solubility

Acidity (pKa)

Experimentally determined pKa values for N-Cbz-L-aspartic acid are not explicitly reported in the available literature. As a derivative of aspartic acid, it possesses two carboxylic acid groups, and its acidity is a critical parameter influencing its reactivity and purification. The pKa values for the parent L-aspartic acid are approximately 1.99 (α-carboxyl) and 3.90 (side-chain carboxyl)[5]. The introduction of the Cbz group on the α-amino group will influence the electronic environment of the molecule, and thus the pKa values are expected to differ from those of unprotected L-aspartic acid. A general protocol for the experimental determination of pKa values via potentiometric titration is provided in the experimental protocols section.

Experimental Protocols

Synthesis of N-Cbz-L-aspartic Acid

This protocol describes a common method for the N-protection of L-aspartic acid using benzyl chloroformate.

Materials:

-

L-Aspartic acid

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Hydrochloric acid (HCl)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-Aspartic acid in an aqueous solution of sodium hydroxide at a controlled temperature, typically between 35-55°C. The pH of the solution should be maintained in the range of 9.2-12.0.

-

Slowly add benzyl chloroformate, dissolved in a suitable organic solvent like dioxane, to the stirred solution of the L-aspartic acid salt over a period of 2-3 hours, while maintaining the temperature and pH.

-

Continue stirring the reaction mixture at room temperature overnight to ensure the completion of the reaction.

-

Extract the aqueous solution with ethyl acetate to remove any unreacted benzyl chloroformate and other organic impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with a suitable acid, such as 6 N HCl. This will precipitate the N-Cbz-L-aspartic acid.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude N-Cbz-L-aspartic acid, which can be further purified by recrystallization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This general protocol outlines the analysis of N-Cbz-L-aspartic acid purity using reverse-phase HPLC.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reverse-phase C18 column

-

Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)

-

Mobile Phase B: Acetonitrile

-

N-Cbz-L-aspartic acid sample

-

Solvents for sample preparation (e.g., a mixture of water and acetonitrile)

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a small amount of N-Cbz-L-aspartic acid in a suitable solvent mixture to a known concentration.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25°C).

-

Equilibrate the column with the initial mobile phase composition (a high percentage of Mobile Phase A).

-

Set the UV detection wavelength (typically around 210-220 nm for peptide bonds and the Cbz group).

-

-

Injection and Elution: Inject a defined volume of the sample solution onto the column. Elute the components using a gradient program, gradually increasing the percentage of Mobile Phase B (acetonitrile) to separate the target compound from any impurities.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the sample by determining the area percentage of the main peak corresponding to N-Cbz-L-aspartic acid relative to the total area of all peaks.

Determination of pKa by Potentiometric Titration

This general protocol can be adapted for the determination of the pKa values of N-Cbz-L-aspartic acid.

Instrumentation and Materials:

-

Calibrated pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

Burette

-

N-Cbz-L-aspartic acid sample

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized, CO₂-free water

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Sample Preparation: Accurately weigh a sample of N-Cbz-L-aspartic acid and dissolve it in a known volume of CO₂-free deionized water. If solubility is low, a co-solvent such as a water-methanol mixture may be necessary.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a gentle stream of inert gas to prevent CO₂ absorption.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized base titrant in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the curve. The equivalence points can be determined from the inflection points of the titration curve, often found by analyzing the first or second derivative of the curve.

Biological Role

The primary and well-established biological role of N-Cbz-L-aspartic acid is as a protected building block in peptide synthesis[6]. The Cbz group effectively masks the nucleophilicity of the amino group, allowing for the selective formation of peptide bonds at the carboxyl terminus. There is currently no substantial evidence to suggest a direct role for N-Cbz-L-aspartic acid in any specific signaling pathways or metabolic processes within biological systems. Its function is primarily that of a synthetic intermediate in the laboratory and in industrial processes for the production of peptides and peptidomimetics. The parent molecule, L-aspartic acid, is a non-essential amino acid with diverse roles, including protein synthesis, neurotransmission, and as a precursor in various metabolic pathways[7][8][9].

Conclusion

N-Cbz-L-aspartic acid is a cornerstone of modern peptide chemistry, valued for its role as a protected amino acid derivative. This guide has provided a summary of its key physicochemical properties, including its molecular characteristics and solubility profile. Detailed experimental protocols for its synthesis and purity analysis by HPLC, as well as a general method for pKa determination, have been outlined to assist researchers in their practical applications of this compound. While its direct biological activity in signaling pathways is not established, its utility as a synthetic intermediate remains indispensable for the advancement of drug discovery and development.

References

- 1. N-(Benzyloxycarbonyl)aspartic acid | C12H13NO6 | CID 2723942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Carbobenzyloxy-L-aspartic acid, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. N-Benzyloxycarbonyl-L-aspartic Acid | 1152-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. L-Aspartic acid, N-benzoyl- | α-amino acid | CAS# 4631-12-3 | InvivoChem [invivochem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. PathWhiz [smpdb.ca]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide: The Polymerization Mechanisms of N,N-Diglycidyl-4-glycidyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diglycidyl-4-glycidyloxyaniline (DGGOA), a trifunctional epoxy monomer also known as Triglycidyl-p-aminophenol (TGPAP), is a critical component in the formulation of high-performance thermosetting polymers. Its unique molecular structure, featuring three reactive epoxy groups, enables the formation of highly crosslinked networks, leading to materials with exceptional thermal stability and mechanical strength.[1] This guide provides a comprehensive overview of the primary polymerization mechanisms of DGGOA, including amine curing, anhydride curing, cationic polymerization, and anionic polymerization. Detailed experimental protocols, quantitative data on curing kinetics and polymer properties, and mechanistic diagrams are presented to serve as a valuable resource for researchers and professionals in polymer chemistry, materials science, and drug development.

Introduction to this compound (DGGOA)

DGGOA is an aromatic glycidyl amine epoxy resin characterized by a p-aminophenol backbone functionalized with two glycidyl groups on the amine nitrogen and one on the phenolic oxygen.[1] This trifunctionality is a key attribute, allowing for the formation of a densely crosslinked polymer network upon curing.[1] The resulting thermosets exhibit superior properties, such as high glass transition temperatures (Tg) and excellent mechanical strength, making them suitable for demanding applications in aerospace, electronics, and advanced composites.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5026-74-4 |

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.32 g/mol [3] |

| Appearance | Brown viscous liquid[3] |

| Density | 1.22 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.567 (lit.)[4] |

| Boiling Point | ~420.18 °C[3] |

| Flash Point | >230 °F[3] |

Polymerization Mechanisms

The polymerization of DGGOA can be initiated through several distinct chemical pathways, each yielding a polymer with a unique set of properties. The primary mechanisms include curing with amines and anhydrides, as well as cationic and anionic polymerization.

Amine Curing

The reaction of DGGOA with amine hardeners, particularly aromatic diamines such as 4,4'-diaminodiphenyl sulfone (DDS), is a widely used method for producing high-performance epoxy thermosets. The curing process involves the nucleophilic attack of the amine groups on the oxirane rings of the DGGOA molecules, leading to the formation of a three-dimensional network.

The curing process with a primary diamine like DDS proceeds in two main stages. First, the primary amine reacts with an epoxy group to form a secondary amine. This secondary amine can then react with another epoxy group, leading to a highly crosslinked structure. The tertiary amine present in the DGGOA structure can also exhibit a catalytic effect on the curing reaction.

Caption: Amine Curing Mechanism of DGGOA.

This protocol outlines the use of Differential Scanning Calorimetry (DSC) to study the curing kinetics of a DGGOA and DDS system.

Materials:

-

This compound (TGAP) resin

-

4,4'-diaminodiphenyl sulfone (DDS) curing agent

-

Solvent (optional for mixing): Dichloromethane or acetone

Procedure:

-

Stoichiometric Mixing: Calculate the stoichiometric ratio of DDS required to cure the TGAP resin. The amount of curing agent per 100 parts of resin by weight (phr) is determined based on the amine hydrogen equivalent weight of the hardener and the epoxy equivalent weight of the resin.

-

Sample Preparation: Thoroughly mix the calculated amounts of TGAP and DDS at a slightly elevated temperature to ensure homogeneity. If a solvent is used for mixing, ensure its complete evaporation before analysis.

-

DSC Analysis:

-

Accurately weigh 5-10 mg of the uncured mixture into a standard aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to approximately 350°C at different heating rates (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Determine the total heat of reaction (ΔH_total) by integrating the area under the exothermic curing peak.

-

The degree of conversion (α) at any given temperature can be calculated as the ratio of the partial heat of reaction (ΔH_T) to the total heat of reaction.

-

Kinetic parameters such as the activation energy (Ea) and the reaction order (n) can be determined using model-free isoconversional methods like the Kissinger or Flynn-Wall-Ozawa methods.[5]

-

The choice of amine curing agent significantly impacts the thermomechanical properties of the final polymer.

Table 2: Properties of Cured Isomeric TGPAP/DDS Networks

| Epoxy Monomer | Amine Hardener | Glass Transition Temp. (Tg) | Glassy Modulus (E') at 40°C | Rubbery Modulus (E') at Tg+40°C |

| TGPAP (para-isomer) | 44DDS (para-isomer) | 252 °C | 3.2 GPa | 66 MPa |

| TGPAP (para-isomer) | 33DDS (meta-isomer) | 202 °C | 3.5 GPa | 91 MPa |

| TGMAP (meta-isomer) | 44DDS (para-isomer) | 225 °C | 3.5 GPa | 85 MPa |

| TGMAP (meta-isomer) | 33DDS (meta-isomer) | 190 °C | 3.7 GPa | 101 MPa |

| Data sourced from Foreman et al.[1] |

Table 3: Kinetic Parameters for Solvent-Free Amine Curing of TGPAP

| Epoxy System | Curing Agent | Method | Activation Energy (Eₐ) |

| TGPAP | Triethylenetetramine (TETA) | DSC (Ozawa Method) | 54.4 kJ/mol |

| Data sourced from Rosu et al.[1] |

Anhydride Curing

Anhydride curing agents are another important class of hardeners for DGGOA, yielding polymers with excellent thermal stability and electrical properties. The curing mechanism is more complex than that of amines and typically requires an accelerator.

The uncatalyzed reaction is initiated by hydroxyl groups, which may be present as impurities or formed from an initial reaction. These hydroxyl groups open the anhydride ring to form a carboxylic acid. The carboxylic acid then reacts with an epoxy group, generating another hydroxyl group that can propagate the reaction. The tertiary amine within the DGGOA structure can act as an internal catalyst, accelerating the ring-opening of the anhydride.[1][6]

Caption: Anhydride Curing Mechanism of DGGOA.

This protocol describes the use of Fourier-Transform Infrared (FTIR) spectroscopy to monitor the curing of DGGOA with an anhydride hardener.

Materials:

-

This compound (DGGOA)

-

Anhydride hardener (e.g., Nadic Methyl Anhydride - NMA)

-

Catalyst (optional, e.g., tertiary amine or imidazole)

Procedure:

-

Sample Preparation: Prepare a mixture of DGGOA and the anhydride hardener in the desired stoichiometric ratio. If a catalyst is used, add it to the mixture and ensure uniform dispersion.

-

FTIR Analysis:

-

Place a small amount of the uncured mixture between two potassium bromide (KBr) plates or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectrum of the uncured sample at room temperature. Key peaks to monitor include the anhydride carbonyl peaks (around 1860 and 1780 cm⁻¹), the epoxy peak (around 910 cm⁻¹), and the ester carbonyl peak that forms during curing (around 1740 cm⁻¹).[6]

-

Place the sample in a heated cell or on a heated stage at the desired curing temperature.

-

Record FTIR spectra at regular time intervals during the curing process.

-

-

Data Analysis:

-

The disappearance of the anhydride and epoxy peaks and the appearance of the ester peak indicate the progression of the curing reaction.

-

The degree of conversion can be quantified by measuring the change in the peak area or height of these characteristic absorption bands over time.

-

Quantitative data for the anhydride curing of DGGOA is less commonly reported in readily accessible literature compared to amine curing. However, the performance of anhydride-cured systems is known to be excellent.

Table 4: General Performance Characteristics of Anhydride Curing Agents

| Curing Agent Type | Glass Transition Temp. (Tg) | Flexural Strength | Key Advantages |

| Alicyclic Anhydride (e.g., MNA) | High (145 - 253 °C)[7] | High | High thermal stability, excellent electrical properties[7] |

Cationic Polymerization

Cationic polymerization of DGGOA can be initiated by Lewis acids or other cationic initiators. However, a significant characteristic of DGGOA is the inhibitory effect of its tertiary amine group on cationic photopolymerization.

Cationic polymerization proceeds through the formation of an oxonium ion by the reaction of an epoxy group with a cationic initiator. This active center then propagates by attacking other epoxy groups. The tertiary amine in DGGOA can act as a base, neutralizing the acidic initiator or the propagating cationic species, thereby inhibiting or retarding the polymerization.[8]

Caption: Cationic Polymerization and Inhibition.

This protocol describes a general procedure for attempting the cationic photopolymerization of DGGOA, acknowledging the potential for inhibition.

Materials:

-

This compound (DGGOA)

-

Cationic photoinitiator (e.g., bis(4-methylphenyl)iodonium hexafluorophosphate)[9]

-

UV light source

Procedure:

-

Sample Preparation: Mix the DGGOA monomer with a specified concentration of the cationic photoinitiator. The mixing should be done in the absence of UV light.

-

Photopolymerization:

-

Place a thin film of the mixture onto a substrate.

-

Expose the sample to UV radiation of a specific wavelength and intensity for a defined period.

-

The polymerization process can be monitored in real-time using techniques like photo-Differential Scanning Calorimetry (photo-DSC) or real-time FTIR.

-

-

Characterization:

-

Assess the degree of cure by measuring the residual heat of reaction in a subsequent DSC scan or by monitoring the disappearance of the epoxy peak in FTIR.

-

The rate of polymerization can be determined from the photo-DSC exotherm.

-

Anionic Polymerization

Epoxy resins are known to undergo anionic polymerization in the presence of a Lewis base catalyst, such as a tertiary amine or an imidazole.[10] While specific literature on the anionic polymerization of DGGOA is limited, the general principles can be applied.

Anionic polymerization is initiated by a nucleophile that attacks an epoxy ring, generating an alkoxide anion. This anion then acts as the propagating species, attacking subsequent epoxy groups.

Caption: Anionic Polymerization Mechanism.

This protocol provides a general framework for the anionic polymerization of DGGOA.

Materials:

-

This compound (DGGOA)

-

Anionic initiator (e.g., sodium naphthalenide, organolithium compounds)

-

Anhydrous and deoxygenated solvent (e.g., tetrahydrofuran - THF)

Procedure:

-

Monomer and Solvent Purification: Rigorous purification of the monomer and solvent is crucial for successful living anionic polymerization to eliminate any protic impurities that could terminate the reaction.

-

Initiation:

-

In a moisture- and oxygen-free environment (e.g., a glovebox or using Schlenk line techniques), dissolve the purified DGGOA in the anhydrous solvent.

-

Cool the solution to the desired reaction temperature.

-

Add the anionic initiator dropwise to the monomer solution. The color change of the solution often indicates the formation of the active anionic species.

-

-

Propagation: Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots and analyzing the molecular weight and conversion using techniques like Gel Permeation Chromatography (GPC).

-

Termination: The polymerization can be terminated by adding a protic agent, such as methanol or water.

-

Polymer Isolation: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Characterization of DGGOA Polymers

The properties of the polymers derived from DGGOA are highly dependent on the polymerization method and conditions.

Molecular Weight Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution (MWD) of polymers.[11] It provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Table 5: Illustrative GPC Data for Epoxy Polymers

| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| DGEBA-Tyr Copolymer | - | 7800 | 1.21 |

| Note: Specific GPC data for DGGOA polymers is not readily available in the cited literature. This table provides an example of GPC data for a related epoxy system for illustrative purposes.[12] |

Conclusion

This compound is a versatile and high-performance epoxy monomer with a rich chemistry of polymerization. The choice of the polymerization mechanism—be it amine or anhydride curing, or cationic or anionic polymerization—profoundly influences the kinetics of the reaction and the ultimate properties of the resulting thermoset. This guide has provided an in-depth overview of these mechanisms, supported by experimental protocols and quantitative data where available, to aid researchers in the rational design and synthesis of advanced polymer materials for a wide range of applications. Further research into the less-explored areas, such as the controlled anionic polymerization of DGGOA, could unlock new possibilities for creating novel polymer architectures with tailored properties.

References

- 1. This compound | 5026-74-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. N,N-二缩水甘油基-4-缩水甘油氧代苯胺 | Sigma-Aldrich [sigmaaldrich.com]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. imapsjmep.org [imapsjmep.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] The kinetics and mechanism of cure of an amino-glycidyl epoxy resin by a co-anhydride as studied by FT-Raman spectroscopy | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Trifunctional Epoxy Resin: N,N-Diglycidyl-4-glycidyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diglycidyl-4-glycidyloxyaniline, commonly known as Triglycidyl-p-aminophenol (TGAP), is a low-viscosity, trifunctional epoxy resin with significant applications in high-performance materials. Its molecular structure, featuring three reactive epoxy groups and a rigid benzene ring, allows for the formation of densely cross-linked polymer networks upon curing.[1][2][3] This high cross-linking density imparts exceptional thermal stability, mechanical strength, and chemical resistance to the cured material, making it a preferred choice for advanced composites, adhesives, and coatings in aerospace, automotive, and electronics industries.[1][2] Recent research has also highlighted its potential in biomedical applications, such as in the development of drug delivery systems and tissue engineering, owing to its biocompatibility and ability to form stable hydrogels.[2]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, curing mechanisms, and characterization. It is intended to be a valuable resource for researchers, scientists, and professionals working with this versatile epoxy resin.

Physicochemical Properties

This compound is a brown, viscous liquid at room temperature.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | This compound | [2] |

| Synonyms | Triglycidyl-p-aminophenol (TGAP), p-(Diglycidylamino)phenyl glycidyl ether | [4][] |

| CAS Number | 5026-74-4 | [4][6] |

| Molecular Formula | C15H19NO4 | [4][7] |

| Molecular Weight | 277.32 g/mol | [4][7] |

| Appearance | Brown viscous liquid | [2][8] |

| Density | 1.22 g/mL at 25 °C | [4][6] |

| Boiling Point | ~420.18 °C (estimated) | [2] |

| Flash Point | >113 °C (>230 °F) | [2][7] |

| Refractive Index | n20/D 1.567 | [4][6] |

| Viscosity | 1500 - 5000 mPa.s at 25 °C | [8] |

| Epoxy Equivalent Weight (EEW) | 94 - 111 g/eq | [8] |

Synthesis

Curing Mechanisms and Protocols

The exceptional properties of cured this compound are a direct result of the three-dimensional network formed during the curing process. This trifunctional epoxy resin can be cured using a variety of curing agents, or hardeners, with the most common being amines and anhydrides. The choice of curing agent and the curing schedule significantly influence the final properties of the thermoset.

Amine Curing

Amine hardeners are widely used for curing epoxy resins and can be classified as aliphatic, cycloaliphatic, or aromatic.[9][10] The curing reaction involves the nucleophilic attack of the amine's active hydrogen on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine.[11][12] This newly formed secondary amine can then react with another epoxy group to form a tertiary amine and another hydroxyl group.[11][12] The reactivity of the amine is influenced by its structure, with primary amines being more reactive than secondary amines.[11][12] Aromatic amines generally provide higher thermal and chemical resistance due to the rigidity of the aromatic rings in the cured network.[10][13]

Caption: Reaction mechanism of epoxy resin with a primary amine hardener.

A typical curing protocol with an aromatic amine hardener like 4,4'-diaminodiphenylmethane (DDM) involves mixing the resin and hardener at a stoichiometric ratio, followed by a multi-stage curing schedule. For example, an initial cure at a lower temperature (e.g., 80°C) followed by a post-cure at a higher temperature (e.g., 150°C) is common to ensure complete reaction and development of optimal properties.[14]

Anhydride Curing

Anhydride curing agents offer several advantages, including long pot life, low cure exotherm, and excellent thermal and chemical resistance in the cured product.[1][15] The curing mechanism is more complex than with amines and is typically initiated by a hydroxyl group, which can be present on the epoxy resin, from trace moisture, or added as a catalyst.[15][16] The hydroxyl group opens the anhydride ring to form a carboxylic acid, which then reacts with an epoxy group to form an ester and another hydroxyl group.[16][17] This new hydroxyl group can then react with another anhydride molecule, propagating the reaction.[16][17] Tertiary amines are often used as accelerators for anhydride curing.[15]

Caption: Simplified reaction mechanism of epoxy resin with an anhydride curing agent.

A typical cure schedule for an anhydride-cured system involves heating the mixture for several hours at elevated temperatures, often in a staged manner. For instance, a cure cycle might involve holding at 120°C for one hour, followed by two hours at 150°C, and a final post-cure of three hours at 200°C to achieve a high glass transition temperature.[18]

Mechanical and Thermal Properties

The trifunctionality of this compound leads to a high cross-link density in the cured state, resulting in superior mechanical and thermal properties compared to difunctional epoxy resins. The properties can be tailored by the choice of the curing agent. Aromatic amine-cured systems are known for their high strength and thermal stability.[10]

| Property | Curing Agent | Value |

| Tensile Strength | Diaminodiphenyl Sulfone (DDS) | 70 MPa |

| Tensile Modulus | Diaminodiphenyl Sulfone (DDS) | 3.6 GPa |

| Flexural Strength | Diaminodiphenyl Sulfone (DDS) | 136 MPa |

| Flexural Modulus | Diaminodiphenyl Sulfone (DDS) | 3.4 GPa |

| Elongation at Break | Diaminodiphenyl Sulfone (DDS) | 2.8% |

| Glass Transition Temperature (Tg) by DMA | Diaminodiphenyl Sulfone (DDS) | 245-250 °C |

Note: The data presented is based on a specific grade of this compound and a specific curing agent and schedule. Properties will vary with different formulations and processing conditions.

Chemical Resistance

The highly cross-linked network of cured this compound provides excellent resistance to a wide range of chemicals. Anhydride-cured epoxies, in particular, are known for their exceptional chemical resistance.[1][15] Epoxy resins cured with aromatic amines also exhibit good resistance to many chemicals.[10][13] The chemical resistance is dependent on the specific chemical, its concentration, temperature, and exposure time.

| Chemical Class | General Resistance |

| Acids (dilute) | Good to Excellent |

| Alkalis | Excellent |

| Solvents (e.g., Toluene, Xylene) | Good to Excellent |

| Alcohols | Good to Excellent |

| Water | Excellent |

Note: This table provides a general overview. Specific chemical resistance data should be obtained for the particular application and exposure conditions.

Experimental Protocols

Determination of Epoxy Equivalent Weight (EEW)

The Epoxy Equivalent Weight (EEW) is a critical parameter for determining the correct stoichiometric ratio of resin to hardener. A common method for determining EEW is through titration.

Apparatus:

-

Analytical balance

-

Erlenmeyer flask

-

Burette

-

Magnetic stirrer

Reagents:

-

0.1 N Hydrobromic acid (HBr) in glacial acetic acid

-

Crystal violet indicator

-

Methyl isobutyl ketone (MIBK)

-

Glacial acetic acid

Procedure:

-

Accurately weigh approximately 0.4 g of the epoxy resin into an Erlenmeyer flask.

-

Add 10 mL of MIBK to dissolve the resin.

-

Add a few drops of crystal violet indicator.

-

Titrate with standardized 0.1 N HBr in glacial acetic acid until the color changes from violet to blue-green.

-

Record the volume of HBr solution used.

-

Calculate the EEW using the following formula:

EEW (g/eq) = (Weight of sample in g × 1000) / (Volume of HBr in mL × Normality of HBr)

Characterization of Curing Kinetics by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the curing kinetics of epoxy resins. It measures the heat flow associated with the curing reaction as a function of temperature or time.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans

Procedure (Non-isothermal):

-

Accurately weigh a small amount (5-10 mg) of the uncured epoxy-hardener mixture into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire curing reaction.

-

Record the heat flow as a function of temperature.

-

The resulting exothermic peak represents the curing reaction. The area under the peak is proportional to the total heat of reaction (ΔH).

-

The degree of cure (α) at any given temperature can be calculated as the ratio of the partial heat of reaction up to that temperature to the total heat of reaction.

-

Kinetic parameters, such as the activation energy (Ea), can be determined by analyzing the data at different heating rates using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

Caption: Experimental workflow for analyzing epoxy curing kinetics using DSC.

Spectroscopic Characterization (FTIR and NMR)

Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for characterizing the chemical structure of this compound and monitoring the curing process.

-

FTIR Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the uncured resin, such as the epoxy ring (oxirane) vibrations (typically around 915 cm⁻¹), aromatic rings, and amine groups. During curing, the disappearance of the epoxy peak and the appearance of hydroxyl group bands (broad peak around 3400 cm⁻¹) can be monitored to follow the reaction progress.[19]

-

¹H NMR Spectroscopy: Proton NMR provides detailed information about the chemical structure of the molecule by analyzing the chemical shifts and splitting patterns of the hydrogen atoms. Specific peaks corresponding to the protons on the aromatic ring, the glycidyl groups, and the amine groups can be identified and used for structural confirmation. While specific spectral data for this compound was not found in the provided search results, the general regions for these protons are well-established in NMR spectroscopy.[19][20]

Conclusion

This compound is a high-performance trifunctional epoxy resin that offers a unique combination of properties, including low viscosity, high reactivity, and the ability to form highly cross-linked networks. These characteristics translate into cured materials with excellent thermal stability, mechanical strength, and chemical resistance, making it a valuable material for a wide range of demanding applications. This technical guide has provided an in-depth overview of its properties, curing mechanisms, and characterization techniques to assist researchers and professionals in leveraging the full potential of this versatile thermosetting polymer. Further research into novel curing systems and applications, particularly in the biomedical field, is expected to expand its utility in the future.[2]

References

- 1. vichem.vn [vichem.vn]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 5026-74-4 | Benchchem [benchchem.com]

- 4. This compound p -(Diglycidylamino)phenyl glycidyl ether 5026-74-4 [sigmaaldrich.com]

- 6. N,N-二缩水甘油基-4-缩水甘油氧代苯胺 | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 5026-74-4 | FD141816 [biosynth.com]

- 8. warshel.com [warshel.com]

- 9. threebond.co.jp [threebond.co.jp]

- 10. ijert.org [ijert.org]

- 11. appliedpoleramic.com [appliedpoleramic.com]

- 12. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]

- 13. hanepoxy.net [hanepoxy.net]

- 14. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]

- 16. appliedpoleramic.com [appliedpoleramic.com]

- 17. tri-iso.com [tri-iso.com]

- 18. broadview-tech.com [broadview-tech.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. rsc.org [rsc.org]

An In-depth Technical Guide to the Health and Safety Handling of N,N-Diglycidyl-4-glycidyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

N,N-Diglycidyl-4-glycidyloxyaniline is a versatile epoxy compound with applications in polymer synthesis, medical devices, and drug delivery systems due to its efficient cross-linking and polymerization capabilities, which impart thermal stability and mechanical strength.[1] This guide provides a comprehensive overview of the health and safety protocols essential for handling this chemical in a research and development setting.

Section 1: Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling.

| Property | Value |

| CAS Number | 5026-74-4 |

| EC Number | 225-716-2[2][3] |

| Molecular Formula | C15H19NO4[1][2][3] |

| Molecular Weight | 277.32 g/mol [1][2][3] |

| Appearance | Colorless to light yellow or brown viscous liquid[4] |

| Density | 1.22 g/mL at 25 °C[4][5] |

| Boiling Point | 461.6 °C[6] |

| Flash Point | 113 °C (235.4 °F) - closed cup[1][3] |

| Refractive Index | n20/D 1.567[4][5] |

| Water Solubility | 3.34 g/L at 20 °C[4] |

| Storage Temperature | 2-8°C[1][4] |

Section 2: Hazard Identification and Toxicological Data

This compound is classified with several hazards that necessitate careful handling.[7][8] It is considered moderately toxic if ingested and may cause genetic defects.[5][6]

GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 4)[3]

-

Germ Cell Mutagenicity (Category 2)[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Irritation[7][8]

-

Specific Target Organ Toxicity — Repeated Exposure (Category 2)[2][3]

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 2)[2][3]

Toxicological Data:

| Endpoint | Value | Species |

| LD50 Oral | 2739 mg/kg | Hamster |

Section 3: Experimental Protocols and Safe Handling

Strict adherence to safety protocols is mandatory when working with this compound.

3.1 Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Use an explosion-proof ventilation system.[7]

-

Emergency eyewash stations and safety showers must be readily accessible.

3.2 Personal Protective Equipment (PPE): A comprehensive PPE protocol is critical to minimize exposure.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[2][7] Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).

-

Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber) must be worn.[2][9] Gloves should be inspected before use and disposed of properly after handling the chemical.[2][7]

-

Skin and Body Protection: Wear impervious, flame-resistant protective clothing to prevent skin contact.[2] Safety footwear, such as chemically resistant boots, should be worn where there is a risk of splashing.[9]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[2][3]

3.3 General Hygiene and Handling Practices:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7]

-

Wash hands thoroughly after handling and before breaks.[7][8]

-

Do not eat, drink, or smoke in the work area.[7]

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2][7]

Section 4: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

4.1 First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention.[2]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][7]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

4.2 Spill and Leak Procedures:

-

Small Spills: Absorb with an inert material such as sand or activated carbon and place in a suitable, closed container for disposal.[7]

-

Large Spills: Evacuate personnel to a safe area. Prevent further leakage if it is safe to do so. Construct a dike or trench to contain the spill. Use foam to suppress evaporation. Transfer to a labeled, sealable container for disposal.[7] Do not let the chemical enter drains.[2]

4.3 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[2][10]

Section 5: Disposal Considerations

Dispose of contents and containers in accordance with local, state, and federal regulations.[7] The material should be sent to an appropriate treatment and disposal facility.[2]

Visualizations

Below are diagrams illustrating key safety workflows and logical relationships for handling this compound.

Caption: Standard laboratory workflow for handling this compound.

Caption: Risk assessment and mitigation for this compound.

References

- 1. This compound | 5026-74-4 | FD141816 [biosynth.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound p -(Diglycidylamino)phenyl glycidyl ether 5026-74-4 [sigmaaldrich.com]

- 4. This compound CAS#: 5026-74-4 [m.chemicalbook.com]

- 5. This compound | 5026-74-4 [chemicalbook.com]

- 6. This compound, 250 g, CAS No. 5026-74-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 7. tetrawill.com [tetrawill.com]

- 8. warshel.com [warshel.com]

- 9. hsa.ie [hsa.ie]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

Technical Guide: Solubility and Application of N,N-Diglycidyl-4-glycidyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N,N-Diglycidyl-4-glycidyloxyaniline in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide presents the available information and outlines a standardized experimental protocol for determining solubility in the laboratory. Furthermore, a logical workflow for its primary application in epoxy resin synthesis is provided.

Core Topic: Solubility of this compound

This compound, a trifunctional epoxy resin, is noted for its utility in creating highly cross-linked polymers with superior thermal and chemical resistance.[1] Its solubility in organic solvents is a critical parameter for its application in formulations for coatings, adhesives, and advanced composites.

Data on Solubility

The available quantitative and qualitative solubility data for this compound is summarized in the table below. It is important to note that there is conflicting information regarding its solubility in water. One source indicates a specific, albeit low, solubility, while another states it is insoluble. This discrepancy may arise from differences in experimental conditions or purity of the compound. Structurally, the presence of polar epoxy and amine functional groups suggests some affinity for polar solvents.[2]

| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |

| Water | 3.34 g/L[3][4] | Insoluble[5] | 20[3][4] |

| Acetone | Miscible[5] | Likely Soluble[2] | Not Specified |

| Toluene | Miscible[5] | Not Specified | Not Specified |

| Dimethylformamide (DMF) | Miscible[5] | Not Specified | Not Specified |

| Alcohols | Not Specified | Likely Soluble[2] | Not Specified |

| Ketones | Not Specified | Likely Soluble[2] | Not Specified |

| Ethers | Not Specified | Likely Soluble[2] | Not Specified |

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of this compound, a viscous liquid, in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with airtight caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or on a heated magnetic stirrer set to the desired temperature.

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated/cooled pipette to maintain the experimental temperature.

-

Immediately filter the collected supernatant using a syringe filter compatible with the solvent to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Generate a calibration curve using the analytical instrument of choice.

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvent before commencing work.

Visualization of Application Workflow

The primary application of this compound is in the synthesis of cross-linked epoxy resins. The following diagram illustrates a typical workflow for this process.

References

Spectroscopic Analysis of N,N-Diglycidyl-4-glycidyloxyaniline: A Technical Guide

An In-depth Guide for Researchers and Drug Development Professionals on the FTIR and NMR Spectroscopic Characterization of a Trifunctional Epoxy Monomer.

Introduction

N,N-Diglycidyl-4-glycidyloxyaniline (DGGOA), also known as Triglycidyl-p-aminophenol (TGAP), is a trifunctional epoxy resin monomer with the chemical formula C₁₅H₁₉NO₄ and a molecular weight of 277.32 g/mol .[1] Its structure is characterized by a central p-aminophenol backbone with three reactive glycidyl (epoxy) groups attached—two to the nitrogen atom and one to the phenolic oxygen. This trifunctionality allows for the formation of a highly cross-linked, rigid polymer network upon curing, leading to materials with high glass transition temperatures (Tg) and excellent mechanical properties.[2]

Due to these properties, DGGOA is a crucial component in high-performance materials, including aerospace composites, high-temperature resistant adhesives, and electrical insulation materials.[2] A thorough understanding of its chemical structure and purity is paramount for quality control and the development of new applications. This technical guide provides a detailed overview of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of DGGOA, including experimental protocols and data interpretation.

Chemical Structure of DGGOA

The unique trifunctional structure of DGGOA is the basis for its material properties.

I. Fourier-Transform Infrared (FTIR) Spectroscopy